Mechanism of Action: Substrate-Competitive vs. ATP-Competitive Binding Mode Differentiates BI-78D3 from SP600125 and JNK-IN-8
BI-78D3 is a substrate-competitive JNK inhibitor that binds to the kinase at the JIP1 interaction site, distinct from the ATP-binding pocket targeted by SP600125 and JNK-IN-8 [1]. This mechanism prevents JIP1 scaffold protein-mediated JNK activation, a feature not shared by ATP-competitive inhibitors . The binding mode was confirmed by NMR spectroscopy and biochemical competition assays showing displacement of the pepJIP1 peptide from JNK1 [2].
| Evidence Dimension | Binding mechanism and target site |
|---|---|
| Target Compound Data | Substrate-competitive; binds JNK-JIP1 interaction site (IC₅₀ = 500 nM for JIP1-JNK binding inhibition) |
| Comparator Or Baseline | SP600125: ATP-competitive JNK inhibitor (IC₅₀ = 40 nM for JNK1/2, 90 nM for JNK3) ; JNK-IN-8: Covalent irreversible ATP-competitive inhibitor (IC₅₀ = 4.7 nM JNK1, 18.7 nM JNK2, 1 nM JNK3) |
| Quantified Difference | Qualitative difference in binding site and inhibition mode; BI-78D3 is unique among these comparators as a substrate-competitive inhibitor targeting a protein-protein interaction site rather than the ATP pocket |
| Conditions | Biochemical binding assays, NMR spectroscopy, JIP1 peptide competition |
Why This Matters
Substrate-competitive inhibition may confer a distinct selectivity profile and differential effects on scaffold protein-dependent signaling pathways compared to ATP-competitive inhibitors.
- [1] Stebbins JL, De SK, Machleidt T, et al. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site. Proc Natl Acad Sci U S A. 2008;105(43):16809-16813. doi:10.1073/pnas.0805677105 View Source
- [2] Stebbins JL, De SK, Machleidt T, et al. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site. Proc Natl Acad Sci U S A. 2008;105(43):16809-16813. doi:10.1073/pnas.0805677105 View Source
